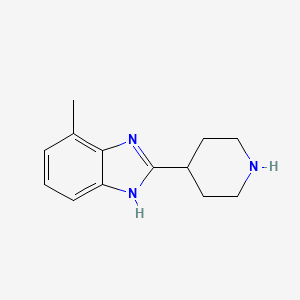

7-Methyl-2-piperidin-4-yl-1H-benzimidazole

Description

Significance of the Benzimidazole (B57391) Core in Medicinal Chemistry and Organic Synthesis

The benzimidazole core is a cornerstone in the design and synthesis of a vast array of biologically active molecules. nih.govresearchgate.netbohrium.com Its structural similarity to naturally occurring purines allows it to interact with various biological targets, including enzymes and receptors. nih.gov This has led to the development of numerous FDA-approved drugs containing the benzimidazole nucleus, which are used to treat a wide spectrum of diseases. researchgate.net The therapeutic applications of benzimidazole derivatives are extensive, encompassing roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govbohrium.com

From an organic synthesis perspective, the benzimidazole ring system is a versatile building block. Various synthetic routes have been developed for its construction, most commonly through the condensation of o-phenylenediamines with carboxylic acids or aldehydes. ijpcbs.com This allows for the introduction of a wide range of substituents at the 2-position, as well as modifications to the benzene (B151609) ring, enabling the fine-tuning of the molecule's properties.

The Role of Piperidine (B6355638) Moieties in Chemical Compound Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another crucial moiety frequently incorporated into the design of pharmaceutical compounds. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The piperidine scaffold can enhance solubility, improve metabolic stability, and provide a handle for further chemical modifications. Furthermore, the nitrogen atom can act as a basic center, which can be important for receptor binding and formulation purposes. The incorporation of a piperidine ring can lead to compounds with a diverse range of biological activities, including but not limited to, antihistaminic and antiallergic effects. google.com

Overview of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole within Benzimidazole Chemistry

This compound is a specific derivative that combines the key features of both the benzimidazole and piperidine scaffolds. The structure consists of a benzimidazole core with a methyl group attached at the 7-position of the benzene ring and a piperidin-4-yl group substituted at the 2-position of the imidazole (B134444) ring. The CAS number for the dihydrochloride (B599025) salt of this compound is 1158492-15-9. jk-sci.com

The introduction of a methyl group at the 7-position can influence the electronic and steric properties of the benzimidazole ring system. This substitution can impact the molecule's binding affinity to biological targets and its metabolic profile. The piperidin-4-yl substituent at the 2-position provides a flexible and basic side chain, which is a common feature in many biologically active benzimidazole derivatives.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H17N3 |

| Molecular Weight | 215.29 g/mol |

| LogP | 2.5 (Predicted) |

| pKa (most basic) | 9.8 (Predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Note: The LogP and pKa values are predicted and may vary from experimental values.

Scope and Objectives of Academic Inquiry into the Compound

While specific academic inquiry solely focused on this compound is not extensively documented in publicly available literature, the objectives of research into this and closely related compounds can be inferred from broader studies on 2-(piperidin-4-yl)-1H-benzimidazole derivatives. The primary goals of such research typically include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs, followed by thorough characterization of their chemical and physical properties.

Biological Activity Screening: Investigating the compound's potential therapeutic effects across a range of biological assays. For instance, based on studies of similar structures, this compound would be a candidate for screening for anti-inflammatory properties. nih.govresearchgate.net Research in this area has identified novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives with potent inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound to understand how different functional groups and their positions influence biological activity. rroij.comnih.govresearchgate.net For this compound, SAR studies would involve exploring the impact of the methyl group at the 7-position compared to other substituents or substitution patterns on the benzimidazole ring.

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

The academic inquiry into this compound is driven by the well-established therapeutic potential of the benzimidazole and piperidine scaffolds. The specific methylation at the 7-position offers a unique structural variation that warrants investigation to explore its potential contribution to novel pharmacological activities.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-piperidin-4-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGRWJKWBUKOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies for 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole

Multicomponent and Cyclization Reactions for Benzimidazole (B57391) Scaffold Construction

The formation of the benzimidazole core is a critical step in the synthesis of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole. Various classical and modern synthetic strategies have been developed to efficiently construct this bicyclic system. These methods often involve the condensation of an o-phenylenediamine (B120857) precursor with a suitable carbonyl-containing component.

Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds

The most direct and widely employed method for synthesizing the benzimidazole scaffold is the condensation of an appropriately substituted o-phenylenediamine with a carbonyl compound. organic-chemistry.orgrsc.orgnih.govresearchgate.net In the context of this compound, this would involve the reaction of 3-methyl-benzene-1,2-diamine with a piperidine-4-carboxaldehyde or a related derivative. This reaction is versatile and can be carried out with various carbonyl compounds, including aldehydes, ketones, and carboxylic acids or their derivatives. rsc.orgresearchgate.netsemanticscholar.org The reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring. semanticscholar.org A variety of catalysts, including acid catalysts and metal catalysts, can be employed to facilitate this transformation, often leading to high yields and simplified purification procedures. organic-chemistry.orgnih.gov

The choice of carbonyl compound and reaction conditions can significantly influence the outcome of the synthesis. For instance, the reaction of o-phenylenediamines with aldehydes is a common route to 2-substituted benzimidazoles. beilstein-journals.orgresearchgate.net The general reaction scheme for the condensation of an o-phenylenediamine with an aldehyde is depicted below:

A representative scheme for the synthesis of 2-substituted benzimidazoles via condensation of o-phenylenediamines and aldehydes.

A representative scheme for the synthesis of 2-substituted benzimidazoles via condensation of o-phenylenediamines and aldehydes.Different reaction conditions can be employed to optimize the yield and purity of the desired benzimidazole derivative. Below is a table summarizing various catalytic systems used in the condensation of o-phenylenediamines with aldehydes.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| H2O2/HCl | Acetonitrile (B52724) | Room Temperature | Short | Excellent |

| MgCl2·6H2O | - | - | - | - |

| ZnO-NPs | Ball-milling | - | Short | High |

| Fe2O3 nano-catalyst | Aqueous media | - | Short | High |

This table is for illustrative purposes and specific conditions may vary based on the substrates used.

Phillips-Ladenburg and Weidenhagen Reaction Variants for Substituted Benzimidazoles

Two classical named reactions, the Phillips-Ladenburg and Weidenhagen reactions, are foundational in benzimidazole synthesis and represent specific instances of the broader condensation strategy.

The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, typically under acidic conditions and at elevated temperatures. semanticscholar.orgcolab.wsresearchgate.net This method is particularly useful for the synthesis of 2-alkyl or 2-aryl benzimidazoles. researchgate.net However, the classical conditions can be harsh, sometimes requiring temperatures between 250-300 °C, which can lead to lower yields and limit the functional group tolerance. semanticscholar.orgrsc.org Modern modifications of this reaction often employ milder conditions and catalysts to improve its efficiency and scope.

The Weidenhagen reaction , on the other hand, utilizes aldehydes or ketones as the carbonyl component. researchgate.netsemanticscholar.org This reaction is often carried out in the presence of an oxidizing agent. semanticscholar.org Similar to the Phillips-Ladenburg reaction, traditional Weidenhagen conditions can be demanding, but numerous improved protocols have been developed. semanticscholar.orgrsc.org The choice between these two methods often depends on the availability and reactivity of the starting materials. For the synthesis of this compound, a Weidenhagen-type approach using a piperidine-4-carboxaldehyde derivative would be a logical synthetic route.

Nanocatalytic Approaches in Benzimidazole Synthesis

In recent years, the use of nanocatalysts has emerged as a powerful tool in organic synthesis, offering advantages such as high catalytic activity, selectivity, and recyclability. biointerfaceresearch.comdoi.org Various nanocatalysts, including those based on zinc oxide (ZnO), iron oxide (Fe2O3), and other metal oxides, have been successfully employed in the synthesis of benzimidazoles. semanticscholar.orgearthlinepublishers.comajgreenchem.comdntb.gov.ua These catalysts can significantly enhance the rate of the condensation reaction between o-phenylenediamines and carbonyl compounds, often under milder and more environmentally friendly conditions. nih.govsemanticscholar.org For example, the use of ZnO nanoparticles in a ball-milling technique has been shown to be an efficient, solvent-free method for benzimidazole synthesis. semanticscholar.org Similarly, nano-Fe2O3 has been utilized as a recyclable catalyst in aqueous media for this transformation. semanticscholar.org The high surface area and unique electronic properties of nanocatalysts contribute to their enhanced catalytic performance.

The following table provides examples of nanocatalysts used for benzimidazole synthesis:

| Nanocatalyst | Reaction Conditions | Advantages |

| ZnO-NPs | Ball-milling, solvent-free | Short reaction times, high efficiency, catalyst recyclability |

| Nano-Fe2O3 | Aqueous media | Environmentally benign, catalyst recyclability |

| SnO2 NPs | Ethanol, room temperature | Mild conditions, excellent yields, short reaction times |

| CoFe2O4 | Grinding | Magnetically separable catalyst, good yields |

This table presents a selection of nanocatalytic systems and their reported advantages.

Targeted Functionalization and Core Modification Strategies

Once the 7-methyl-1H-benzimidazole core is constructed, further derivatization can be carried out to modify its properties. The nitrogen atoms of the imidazole (B134444) ring are common sites for functionalization, allowing for the introduction of a variety of substituents.

N-Alkylation and N-Derivatization of the Benzimidazole Nitrogen

N-alkylation of the benzimidazole ring is a fundamental transformation that allows for the introduction of alkyl or other functional groups onto the imidazole nitrogen atoms. lookchem.combeilstein-journals.org This is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in asymmetrically substituted benzimidazoles. Common bases used for this purpose include sodium hydride, potassium carbonate, and sodium hydroxide. researchgate.net The reaction can be carried out in various polar solvents like DMF, DMSO, ethanol, or methanol. lookchem.com Recently, more sustainable methods have been developed, such as using surfactant-mediated aqueous systems. lookchem.com

Besides simple alkylation, a wide range of other N-derivatization reactions can be performed. For instance, N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions. These advanced methods provide access to a diverse array of N-substituted benzimidazole derivatives with tailored electronic and steric properties.

Substituent Effects on Reaction Kinetics and Selectivity

The nature and position of substituents on the o-phenylenediamine and the carbonyl compound can have a profound impact on the kinetics and selectivity of the benzimidazole formation reaction. Electron-donating groups on the o-phenylenediamine ring generally accelerate the reaction by increasing the nucleophilicity of the amino groups. Conversely, electron-withdrawing groups can retard the reaction.

In the condensation with aldehydes, the electronic properties of the aldehyde substituent also play a crucial role in determining the product distribution. beilstein-journals.org For example, reactions with electron-rich aldehydes may favor the formation of 1,2-disubstituted benzimidazoles, while electron-deficient aldehydes might predominantly yield 2-monosubstituted products under certain conditions. beilstein-journals.org The choice of solvent can also be a determining factor in the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles. researchgate.netbohrium.com For instance, ruthenium-polyoxoniobate catalysts have shown solvent-dependent selectivity, favoring 2-substituted benzimidazoles in water and 1,2-disubstituted derivatives in aprotic solvents. researchgate.net Careful consideration of these substituent and solvent effects is therefore essential for achieving the desired product with high selectivity and yield.

The following table summarizes the general influence of substituents on the synthesis of benzimidazoles:

| Reactant | Substituent Type | Effect on Reaction |

| o-Phenylenediamine | Electron-donating | Increases reaction rate |

| o-Phenylenediamine | Electron-withdrawing | Decreases reaction rate |

| Aldehyde | Electron-rich | May favor 1,2-disubstitution |

| Aldehyde | Electron-withdrawing | May favor 2-monosubstitution |

This table provides a generalized overview of substituent effects, and actual outcomes can be influenced by specific reaction conditions.

Regioselective Synthesis of Methylated Benzimidazole Derivatives

The synthesis of methylated benzimidazoles, such as this compound, requires precise control over the position of the methyl group on the benzimidazole core, a process known as regioselectivity. The location of this substituent is critical as it significantly influences the molecule's biological activity and physical properties. A primary and effective strategy to achieve the desired 7-methyl isomer is through the condensation of a specifically chosen ortho-phenylenediamine with a suitable carboxylic acid or aldehyde. To synthesize the 7-methyl derivative, 3-methyl-o-phenylenediamine is the required starting material. This precursor ensures the methyl group is positioned correctly in the final benzimidazole structure.

The reaction conditions are also pivotal in directing the outcome of the synthesis. For instance, the Phillips method, which involves heating the reactants in the presence of a concentrated mineral acid like hydrochloric acid, is a common approach for preparing a wide range of benzimidazoles. researchgate.net Alternative methods have been developed to improve yields and simplify procedures, such as using microwave irradiation, which can dramatically reduce reaction times and increase yields. organic-chemistry.org The choice of catalyst and solvent system is also crucial; various catalysts, including metal-based and metal-free options, have been explored to optimize the regioselectivity and efficiency of the cyclization reaction. nih.govnih.govmdpi.com For example, some modern approaches utilize catalysts like iodine or employ aqueous media to create more environmentally friendly and efficient synthetic routes. researchgate.net

Recent advancements have focused on developing highly regioselective N-methylation techniques that can furnish the sterically more hindered and less stable regioisomer, which is often a synthetic challenge. nih.govacs.org These methods operate under mild conditions and are compatible with a wide range of functional groups, offering versatile tools for synthesizing specific methylated benzimidazole derivatives. nih.govacs.org

Retrosynthetic Analysis for Complex Analogues of this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. lkouniv.ac.in

For a molecule like this compound, the logical disconnection points are the bonds forming the heterocyclic rings. lkouniv.ac.inresearchgate.net

Benzimidazole Ring Disconnection : The most common retrosynthetic disconnection for the benzimidazole ring involves breaking the two C-N bonds of the imidazole portion. researchgate.net This approach leads back to two key precursors: an ortho-phenylenediamine and a carboxylic acid derivative. For the target molecule, this disconnection reveals 3-methyl-1,2-phenylenediamine and piperidine-4-carboxylic acid as the primary building blocks. This is a standard and widely used strategy for benzimidazole synthesis, often referred to as the Phillips condensation. researchgate.net

Piperidine (B6355638) Ring Disconnection : While the piperidine ring is often introduced as an intact precursor (piperidine-4-carboxylic acid), it can also be disconnected for the synthesis of more complex or substituted analogues. A C-N bond disconnection within the piperidine ring would lead to a linear amino-aldehyde or a related bifunctional compound, which would then need to be cyclized. This approach is more relevant when designing syntheses for novel piperidine derivatives that are not readily available.

The following table summarizes the primary disconnection strategies:

| Heterocyclic Ring | Bond(s) to Disconnect | Resulting Precursor Types |

|---|---|---|

| Benzimidazole | Two C-N bonds in the imidazole ring | ortho-phenylenediamine and Carboxylic Acid Derivative |

| Piperidine | One C-N bond | Linear Amino-aldehyde or Amino-ketone |

Following the disconnection strategies, the principal precursor molecules for the synthesis of this compound are identified.

Benzimidazole Moiety Precursor : The key starting material to furnish the 7-methylbenzimidazole core is 3-methyl-1,2-phenylenediamine (also known as 3-methyl-ortho-phenylenediamine). The position of the methyl group on this diamine precursor directly dictates its final position on the benzimidazole ring.

Piperidine Moiety Precursor : The piperidine portion is introduced using piperidine-4-carboxylic acid or one of its activated derivatives, such as an ester or acid chloride. This ensures the correct connectivity at the C2 position of the benzimidazole.

For synthesizing more complex analogues, these precursors can be modified. For instance, to introduce different substituents on the benzene (B151609) ring, a differently substituted o-phenylenediamine would be used. Similarly, to add functionality to the piperidine ring, a substituted piperidine-4-carboxylic acid would be the chosen starting material.

For creating libraries of complex analogues of this compound, a convergent synthesis design is often superior to a linear approach. In a convergent synthesis, the main fragments of the target molecule—in this case, the methylated benzimidazole core and the functionalized piperidine ring—are synthesized independently. These fragments are then coupled together in the final stages of the synthesis.

This strategy offers several key advantages:

Flexibility : It allows for the rapid generation of a diverse range of analogues by mixing and matching different benzimidazole and piperidine fragments.

Purification : Intermediates are smaller and often easier to purify than the larger, more complex intermediates found in a linear synthesis.

Strategic Derivatization for Pharmacological Enhancement

Once the core scaffold of this compound is synthesized, its pharmacological properties can be fine-tuned through strategic derivatization. This involves adding various chemical groups to the molecule to improve its potency, selectivity, and pharmacokinetic profile. ijsrst.comnih.gov

Introducing additional heterocyclic and aromatic rings is a common and effective strategy for enhancing the pharmacological activity of benzimidazole derivatives. ijsrst.comgoogle.com These substituents can form beneficial interactions with biological targets, such as hydrogen bonds, π-stacking, and hydrophobic interactions.

Key positions on the this compound scaffold for derivatization include:

Piperidine Nitrogen (N-1' position) : This is a highly versatile position for modification. A wide variety of heterocyclic and aromatic groups can be attached here through reactions like acylation, sulfonation, or reductive amination. For example, attaching a substituted phenyl or a pyridine (B92270) ring can significantly alter the compound's properties.

Benzene Ring : While synthetically more challenging, substituents can also be introduced onto the benzene portion of the benzimidazole core to explore structure-activity relationships further.

The table below illustrates potential derivatization points and the types of substituents that can be introduced.

| Position for Derivatization | Type of Reaction | Examples of Introduced Substituents | Potential Pharmacological Impact |

|---|---|---|---|

| Piperidine Nitrogen | Acylation, Sulfonation, Alkylation | Benzoyl, Pyridinyl, Thiophenylsulfonyl | Modify solubility, target binding, and metabolic stability |

| Benzimidazole Nitrogen (N-1) | Alkylation, Arylation | Benzyl (B1604629), Phenyl, Heteroaryl groups | Alter steric profile and electronic properties |

This strategic introduction of diverse chemical moieties allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of the this compound scaffold and optimize it for a specific therapeutic target. researchgate.net

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into drug candidates can significantly impact their pharmacological profile, including potency, selectivity, and pharmacokinetics. For analogues of this compound, stereocenters can be introduced either on the piperidine ring or at the C2-position of the benzimidazole core. While specific stereoselective syntheses for the parent compound are not extensively detailed in the literature, several established methodologies for the asymmetric synthesis of substituted piperidines and benzimidazoles can be applied to generate chiral analogues.

One key strategy involves the enantioselective synthesis of the piperidine moiety, which can subsequently be condensed with a diamine to form the benzimidazole ring. Methods for creating chiral piperidines include the use of chiral auxiliaries, such as phenylglycinol-derived oxazolopiperidone lactams. nih.govresearchgate.net These versatile intermediates allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net Another approach is the kinetic resolution of racemic piperidines. For instance, N-Boc-2-aryl-4-methylenepiperidines can undergo kinetic resolution using a base like n-BuLi in conjunction with a chiral ligand such as sparteine, yielding highly enantioenriched products. whiterose.ac.uk Furthermore, asymmetric reduction of ketone precursors followed by ring-closing metathesis represents a viable pathway to chiral substituted piperidines. researchgate.net

Alternatively, chirality can be introduced directly at the benzimidazole core. A copper-hydride catalyzed approach has been developed for the asymmetric C2-allylation of benzimidazoles using 1,3-dienes as pronucleophiles. nih.gov This method allows for the creation of a stereogenic center at the C2-position with high enantioselectivity, offering a direct route to a different class of chiral analogues. nih.gov For compounds with existing chirality, chiral separation techniques, such as supercritical fluid chromatography (SFC) on amylose-based columns, can be employed to resolve enantiomers of benzimidazole derivatives. researchgate.net

Potential Strategies for Stereoselective Synthesis:

| Strategy | Description | Key Features |

| Chiral Auxiliary | Use of phenylglycinol-derived oxazolopiperidone lactams to guide the stereocontrolled synthesis of the piperidine ring before its condensation to form the benzimidazole. nih.govresearchgate.net | Provides access to enantiopure polysubstituted piperidines. researchgate.net |

| Kinetic Resolution | Resolution of a racemic piperidine intermediate using a chiral base/ligand system to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. whiterose.ac.uk | Effective for producing enantioenriched starting materials and products. whiterose.ac.uk |

| Asymmetric Catalysis | Enantioselective functionalization of the benzimidazole core, such as CuH-catalyzed C2-allylation, to create a chiral center directly on the heterocyclic ring system. nih.gov | Reverses the inherent selectivity toward N-functionalization to achieve C2-allylation. nih.gov |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using chromatographic techniques, such as SFC with a chiral stationary phase. researchgate.net | Applicable post-synthesis for isolating specific stereoisomers. |

Development of Hybrid Molecules (e.g., Benzimidazole-Triazole Conjugates)

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery to develop novel compounds with potentially enhanced affinity, selectivity, or a modified biological activity spectrum. The benzimidazole scaffold has been successfully conjugated with other heterocyclic systems, notably triazoles and pyrazoles, to create new chemical entities.

The synthesis of benzimidazole-1,2,4-triazole hybrids has been explored for various therapeutic applications. In one approach, a series of benzimidazole-1,2,4-triazole derivatives were synthesized and evaluated as potential antifungal agents. nih.govresearchgate.net The synthetic scheme involved coupling the benzimidazole core with a substituted triazole moiety, leading to a library of compounds. nih.gov Several of these hybrids demonstrated significant antifungal potential, with some showing higher activity than the standard drugs voriconazole (B182144) and fluconazole (B54011) against certain fungal strains. nih.govresearchgate.net

Similarly, benzimidazole-based 1,2,4-triazoles have been designed and synthesized as potential anticancer agents. These hybrid molecules are characterized and tested for their efficacy against various cancer cell lines, demonstrating the versatility of this derivatization strategy. Another related class of hybrid molecules involves the conjugation of benzimidazole with pyrazole (B372694). A multi-step synthetic strategy has been employed to produce benzimidazole-tethered pyrazoles, where a Knoevenagel condensation between pyrazole-based carbaldehydes and benzimidazolyl acetonitrile serves as a key step. nih.gov

Examples of Synthesized Benzimidazole Hybrid Molecules:

| Hybrid Class | Example Compound Series | Synthetic Strategy Highlight | Potential Application | Reference |

| Benzimidazole-1,2,4-Triazole | Derivatives 6a-6l | Coupling of benzimidazole and triazole pharmacophores. | Antifungal | nih.govresearchgate.net |

| Benzimidazole-1,2,4-Triazole | Hybrids 5b, 5g, 5d, 5i | Design and synthesis of a novel series of linked heterocycles. | Anticancer | |

| Benzimidazole-Pyrazole | Derivatives 6a-6j | Knoevenagel condensation of pyrazole carbaldehydes with benzimidazolyl acetonitrile. | Anti-inflammatory, Anticancer | nih.gov |

These derivatization strategies underscore the chemical tractability and therapeutic potential of the benzimidazole scaffold. By employing advanced synthetic methods to create chiral analogues and hybrid molecules, researchers can systematically investigate the structure-activity relationships and develop compounds with optimized pharmacological properties.

Computational and Theoretical Chemistry Investigations of 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These ab initio and Density Functional Theory (DFT) methods solve approximate solutions to the Schrödinger equation, providing a deep understanding of molecular orbitals and electron distribution. rsc.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By calculating the ground-state equilibrium geometry, DFT provides crucial data on bond lengths, bond angles, and dihedral angles. nih.gov

For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-31+G(d,p), are used to establish the foundational structural parameters. nih.govmdpi.com The optimized geometry is the starting point for all other computational analyses. For 7-Methyl-2-piperidin-4-yl-1H-benzimidazole, DFT would reveal a planar benzimidazole ring system fused to a non-planar piperidine (B6355638) ring. The methyl group at the 7-position would introduce minor steric and electronic effects on the benzimidazole core. The accuracy of these theoretical calculations is often validated by comparing computed values with experimental data from X-ray crystallography when available. nih.gov

Table 1: Illustrative Data from DFT Geometry Optimization

| Parameter | Description | Typical Focus for Benzimidazole Derivatives |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C=N and C-N bonds within the imidazole (B134444) ring; C-C bonds in the fused benzene (B151609) ring. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Angles defining the planarity of the benzimidazole core and the chair conformation of the piperidine ring. |

| Dihedral Angles | The angle between two intersecting planes, crucial for defining molecular conformation. | The twist angle between the benzimidazole and piperidine moieties. |

| Total Energy | The calculated total electronic energy of the molecule in its optimized state. | Used to compare the relative stability of different conformers or isomers. |

This table is illustrative of the data types obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are critical in determining a molecule's reactivity and electronic properties. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of chemical stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can readily participate in charge-transfer interactions. researchgate.net In studies of benzimidazole derivatives, the HOMO-LUMO gap is analyzed to understand the potential for intramolecular charge transfer, which influences properties like nonlinear optical (NLO) activity and biological interactions. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring, while the LUMO would also be distributed across this aromatic system.

Table 2: Key Parameters from HOMO-LUMO Analysis

| Parameter | Symbol | Description | Implication |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. |

| Energy Gap | ΔE = ELUMO - EHOMO | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and polarizability. |

This table presents the primary parameters derived from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species and to identify regions of electrophilic and nucleophilic reactivity. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. These areas are often associated with electronegative atoms like nitrogen or oxygen. researchgate.net Blue colors represent regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, commonly found around hydrogen atoms. researchgate.net In benzimidazole and its derivatives, MEP analysis consistently shows the most negative potential localized around the nitrogen atoms of the imidazole ring, highlighting these as key sites for hydrogen bonding and metal coordination. rsc.orgmdpi.com For this compound, the MEP map would show a significant negative potential around the two nitrogen atoms of the benzimidazole core and a lesser negative potential around the nitrogen of the piperidine ring.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD is particularly valuable for studying complex biological systems, such as the interaction between a small molecule ligand and a protein receptor. nih.gov

Molecular dynamics simulations are used to model the physical movements of atoms and molecules. In drug discovery, MD is a critical tool for evaluating the stability of a ligand within the binding site of a protein. researchgate.net The simulation tracks the trajectory of the protein-ligand complex over a period, allowing for the analysis of its conformational stability and the specific intermolecular interactions that maintain the bound state.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD measures the average deviation of the protein or ligand backbone atoms from their initial position, with lower, stable RMSD values indicating that the complex has reached equilibrium and remains stable. The RMSF analyzes the fluctuation of individual amino acid residues, identifying which parts of the protein are flexible and which are rigid upon ligand binding. Such simulations have been successfully applied to benzimidazole derivatives to understand their binding modes with therapeutic targets like enzymes or receptors. nih.govresearchgate.net

Table 3: Common Outputs from Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Abbreviation | Description |

| Root Mean Square Deviation | RMSD | Measures the conformational stability of the protein-ligand complex over time. |

| Root Mean Square Fluctuation | RMSF | Indicates the flexibility of individual amino acid residues in the protein. |

| Hydrogen Bond Analysis | H-bonds | Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity. |

| Binding Free Energy | ΔGbind | A calculated value that estimates the strength of the ligand-protein interaction. |

This table summarizes typical data generated during MD simulations to assess ligand binding.

Computational methods are also employed to study the adsorption of molecules onto surfaces, a process relevant in materials science and corrosion inhibition. Benzimidazole derivatives are known to be effective corrosion inhibitors, and theoretical studies can explain the mechanism behind this property.

DFT calculations can determine the electronic properties that govern adsorption, such as the HOMO-LUMO gap and charge distribution (from MEP analysis). These parameters help predict whether the molecule will adsorb onto a surface via physical (physisorption) or chemical (chemisorption) interactions. MD simulations can then model the dynamic process of adsorption, showing the preferred orientation of the molecule on the surface and the nature of the intermolecular forces involved. For this compound, it is expected that the planar, electron-rich benzimidazole ring would adsorb flat onto a metal surface, facilitating the formation of a protective layer through interactions involving the π-electrons of the aromatic system and the lone pair electrons of the nitrogen atoms.

Theoretical Prediction of Molecular Interactions and Pharmacokinetic Parameters

Theoretical and computational methods are instrumental in modern drug discovery. They allow for the simulation of complex biological processes and the prediction of a molecule's properties, thereby guiding the synthesis and development of new therapeutic agents. For compounds like this compound, these predictive studies focus on how the molecule interacts with its biological targets and how it is likely to behave within a biological system.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as a protein or enzyme. researchgate.netijper.in This method calculates a "docking score," typically expressed in terms of binding energy (e.g., kcal/mol), where a lower energy value suggests a more stable and favorable interaction. gjpb.deresearchgate.net

For analogues of this compound, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis for their activity. For instance, various benzimidazole derivatives have been evaluated as potential anti-inflammatory agents by docking them against cyclooxygenase (COX) enzymes. ijper.inplantarchives.org These studies reveal that the benzimidazole core can form crucial interactions within the active site of the enzyme.

Key interactions often include hydrogen bonds, pi-pi stacking, and pi-cation interactions with specific amino acid residues. gjpb.deplantarchives.org For example, studies on similar benzimidazole derivatives targeting COX-2 have shown interactions with residues like Tyr385, Trp387, and Arg120. plantarchives.org One study identified a 2-fluorophenyl benzimidazole analogue with a strong binding energy of -11.34 kcal/mol, forming interactions with multiple residues including HIS:207, HIS:386, and LEU:390. ijper.in The selectivity for a specific target (e.g., COX-2 over COX-1) can also be predicted by comparing the binding affinities across different protein structures. semanticscholar.org

The results from these computational assessments are critical for structure-activity relationship (SAR) studies, guiding the modification of the molecular structure to enhance binding affinity and selectivity for the desired biological target. nih.gov

Table 1: Representative In Silico Binding Affinities of Benzimidazole Analogues This table presents data from various computational studies on benzimidazole analogues, illustrating their binding affinities against different biological targets.

| Compound Class | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Benzimidazole-Oxothiazolidine Derivatives | M. tuberculosis transcription inhibitor (3Q3S) | -7.576 to -5.038 | ASN 179 |

| Fluorinated Benzimidazole Derivatives | FtsZ Protein (2q1y) | -9.0 | Asn41, Thr42, Gly69, Ala70 |

| 2-Substituted Benzimidazole Derivatives | Cyclooxygenase-2 (COX-2) | -9.122 | Tyr385, Trp387, Arg120 |

Beyond target binding, a successful drug must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials. mdpi.comisca.me

Computational models can predict a range of physicochemical and pharmacokinetic parameters for benzimidazole derivatives. nih.gov These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. plantarchives.org Studies on various benzimidazole-piperidine and related structures indicate that they generally possess properties within the acceptable ranges for oral bioavailability. isca.meresearchgate.net

Predictions for compounds structurally related to this compound suggest good intestinal absorption and the potential to penetrate the blood-brain barrier (BBB). isca.meresearchgate.net Furthermore, in silico models can forecast interactions with metabolic enzymes, such as the cytochrome P450 family, and predict whether the compound is likely to be a substrate for efflux pumps like P-glycoprotein (P-gp), which can impact its concentration and persistence within cells. researchgate.net

Table 2: Predicted ADME Properties for Representative Benzimidazole Analogues This table summarizes computationally predicted ADME and physicochemical properties for various classes of benzimidazole derivatives, based on established in silico models.

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally compliant | Indicates good potential for oral bioavailability. |

| Gastrointestinal (GI) Absorption | High | Suggests the compound is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be penetrant for some analogues | Indicates potential for activity in the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Variable; some analogues predicted as inhibitors | Forecasts potential for drug-drug interactions. |

| P-glycoprotein (P-gp) Substrate | Some analogues predicted as substrates | Affects cellular efflux and bioavailability. |

To gain a deeper understanding of molecular stability and reactivity, advanced computational methods like Non-Covalent Interaction (NCI) and Natural Bond Order (NBO) analyses are employed. These quantum chemistry techniques provide detailed electronic-level insights.

NCI analysis is a computational method used to visualize and characterize weak, non-covalent interactions within a single molecule or between multiple molecules. nih.gov These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular recognition and ligand binding. researchgate.net The analysis is often performed using the Reduced Density Gradient (RDG), which plots the gradient of the electron density to identify regions of non-covalent interactions. nih.gov For a compound like this compound, NCI analysis can map the specific areas of the molecule involved in stabilizing interactions within a protein's binding pocket, providing a more nuanced view than docking scores alone. nih.gov

Advanced Spectroscopic and Structural Characterization of 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete map of the proton and carbon environments and their interconnections can be established.

The ¹H and ¹³C NMR spectra of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole provide distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the local electronic environment, providing critical information about the different parts of the molecule: the substituted benzimidazole (B57391) core and the piperidine (B6355638) ring.

Proton (¹H) NMR: The ¹H spectrum can be divided into several regions. The aromatic region typically shows signals for the three protons on the benzene (B151609) ring. The presence of the electron-donating methyl group at the C7 position influences the chemical shifts of the adjacent protons. The piperidine ring protons appear in the aliphatic region, with their chemical shifts and multiplicities determined by their axial or equatorial positions in the dominant chair conformation. The N-H proton of the benzimidazole ring often appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. nih.gov

Carbon-13 (¹³C) NMR: The ¹³C spectrum provides a signal for each unique carbon atom. The benzimidazole carbons resonate in the aromatic region, with the C2 carbon, bonded to two nitrogen atoms, appearing significantly downfield. mdpi.com The methyl carbon provides a characteristic signal in the upfield aliphatic region. The carbons of the piperidine ring appear at distinct shifts corresponding to the C4' methine and the C2'/C6' and C3'/C5' methylene (B1212753) groups. Due to the rapid proton exchange between the two nitrogen atoms (tautomerism), the signals for C4/C7 and C5/C6 in similar N-unsubstituted benzimidazoles can sometimes appear averaged unless the exchange is slowed. nih.govbeilstein-journals.org

The following tables provide representative chemical shift assignments based on data from structurally related benzimidazole and piperidine derivatives. rsc.orgrsc.org

Table 1: Representative ¹H NMR Chemical Shift Assignments

| Proton Assignment | Multiplicity | Representative Chemical Shift (δ, ppm) |

| Benzimidazole N-H | br s | 12.1 - 12.5 |

| Aromatic H (H4, H5, H6) | m | 7.0 - 7.6 |

| Piperidine C4'-H | m | 3.0 - 3.3 |

| Piperidine C2'/C6'-H (eq) | m | 3.1 - 3.4 |

| Piperidine C2'/C6'-H (ax) | m | 2.7 - 3.0 |

| Benzimidazole C7-CH₃ | s | 2.4 - 2.6 |

| Piperidine C3'/C5'-H (eq) | m | 2.0 - 2.2 |

| Piperidine C3'/C5'-H (ax) | m | 1.8 - 2.0 |

Abbreviations: s = singlet, br s = broad singlet, m = multiplet, eq = equatorial, ax = axial.

Table 2: Representative ¹³C NMR Chemical Shift Assignments

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

| Benzimidazole C2 | 152 - 156 |

| Benzimidazole C3a/C7a | 135 - 143 |

| Benzimidazole C4/C5/C6/C7 | 110 - 130 |

| Piperidine C2'/C6' | 45 - 50 |

| Piperidine C3'/C5' | 30 - 35 |

| Piperidine C4' | 34 - 38 |

| Benzimidazole C7-CH₃ | 15 - 20 |

To unambiguously confirm the assignments made from 1D NMR spectra, two-dimensional techniques are employed. Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. oxinst.com

For this compound, a COSY spectrum would reveal key correlations:

Piperidine Ring: A clear network of cross-peaks would confirm the connectivity within the piperidine ring. The C4'-H proton would show correlations to the protons at the C3' and C5' positions. In turn, the C3'/C5' protons would show correlations to the C2'/C6' protons, establishing the complete spin system of the piperidine ring.

Benzimidazole Ring: Cross-peaks would be observed between adjacent aromatic protons (e.g., H4 with H5, and H5 with H6), confirming their relative positions on the benzene moiety.

Inter-ring Connectivity: No COSY correlations would be expected between the protons of the benzimidazole ring and the piperidine ring, as they are separated by more than three bonds, confirming the two distinct structural units.

NMR data provides valuable information regarding the three-dimensional structure and preferred conformation of the molecule in solution.

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The orientation of the benzimidazole substituent at the C4' position (either axial or equatorial) can be inferred from the coupling constants (³J-values) of the C4'-H proton with the adjacent methylene protons. A larger coupling constant is typically observed for axial-axial proton interactions compared to axial-equatorial or equatorial-equatorial interactions. researchgate.net The thermodynamically more stable conformation would feature the bulky benzimidazole group in the equatorial position.

Rotational Isomers: The single bond connecting the C2 of the benzimidazole and C4' of the piperidine allows for rotation. Nuclear Overhauser Effect (NOE) experiments can be used to probe the spatial proximity between protons on the benzimidazole ring and those on the piperidine ring, providing insight into the preferred rotational conformation (rotamer) around this C-C bond.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₃H₁₇N₃. HRMS analysis, typically using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The precise measurement of this ion's m/z value can unequivocally confirm the molecular formula.

Table 3: Calculated Exact Mass for HRMS Analysis

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₁₃H₁₇N₃ | 215.1422 |

| [M+H]⁺ | C₁₃H₁₈N₃⁺ | 216.1495 |

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of benzimidazole derivatives often involves characteristic losses from the heterocyclic core, while piperidine-containing structures show typical ring cleavages. researchgate.netnih.govjournalijdr.com

Plausible fragmentation pathways for the [M+H]⁺ ion of this compound include:

Cleavage of the Piperidine Ring: A common pathway involves the opening of the piperidine ring, often initiated by cleavage alpha to the nitrogen atom.

Loss from the Benzimidazole Core: The benzimidazole ring can undergo fragmentation, notably through the sequential loss of neutral hydrogen cyanide (HCN) molecules, a characteristic pathway for this heterocyclic system. researchgate.net

Fission of the C2-C4' Bond: The bond connecting the two ring systems can cleave, leading to ions corresponding to the isolated protonated 7-methylbenzimidazole moiety or the piperidine fragment.

Table 4: Plausible Product Ions in the MS/MS Spectrum

| m/z (Proposed) | Proposed Formula | Description of Loss/Fragment |

| 188.09 | C₁₂H₁₂N₂⁺ | Loss of ethenamine (C₂H₅N) from piperidine ring |

| 132.08 | C₈H₁₀N₂⁺ | Fragment corresponding to protonated 7-methyl-1H-benzimidazole |

| 85.09 | C₅H₁₁N⁺ | Fragment corresponding to protonated 4-vinylpiperidine |

This detailed analysis of fragmentation patterns not only confirms the presence of the key structural motifs but also helps in distinguishing it from other isomers.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unparalleled insight into the three-dimensional structure of molecules in the solid state. For this compound, this technique elucidates the precise atomic arrangement, bond lengths, bond angles, and the nature of intermolecular forces that govern its crystal lattice.

Determination of Absolute Configuration and Crystal Packing

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, the determination of absolute configuration, a concept relevant only to chiral molecules, is not applicable in this case. researchgate.netthieme-connect.de

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonds are the most significant directional intermolecular interactions in the crystal structure of this compound, playing a pivotal role in defining the supramolecular architecture. The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and acceptors (the lone pair on the sp2-hybridized nitrogen atom). researchgate.net

This dual functionality typically leads to the formation of robust hydrogen-bonded chains or networks. The most common motif observed in N-unsubstituted benzimidazole derivatives is a strong N-H···N hydrogen bond, which links molecules into infinite chains or tapes. researchgate.netmdpi.com Additionally, the piperidine ring's nitrogen atom, although generally a weaker acceptor, could potentially participate in weaker C-H···N interactions. rsc.orgnih.gov Other significant intermolecular forces include C-H···π interactions, where hydrogen atoms from the piperidine or methyl groups interact with the electron cloud of the benzimidazole ring system. rsc.orgnih.gov These varied interactions, from strong hydrogen bonds to weaker van der Waals forces, collectively stabilize the crystal lattice. mdpi.com

| Interaction Type | Donor | Acceptor | Typical Motif |

|---|---|---|---|

| Strong Hydrogen Bond | Benzimidazole N-H | Benzimidazole N | Infinite chains or tapes |

| Weak Hydrogen Bond | Aliphatic C-H (Piperidine) | Benzimidazole N | Crystal packing stabilization |

| π-Stacking | Benzimidazole Ring | Benzimidazole Ring | Face-to-face or offset stacking |

| C-H···π Interaction | Aliphatic C-H (Methyl/Piperidine) | Benzimidazole Ring | Further lattice stabilization |

Resolution of Structural Discrepancies (e.g., Twinning, Disorder)

During X-ray crystallographic analysis, structural discrepancies such as twinning or disorder can complicate the structure solution and refinement process. Twinning occurs when two or more separate crystal lattices are intergrown in a symmetrical manner. Disorder refers to a situation where a molecule or a part of it occupies multiple positions within the crystal lattice. nih.gov

For a molecule like this compound, the flexible piperidine ring is susceptible to conformational disorder, where it may adopt multiple conformations (e.g., chair, boat) within the same crystal structure. researchgate.net Similarly, if the molecule crystallizes with solvent, the solvent molecules may exhibit positional disorder. Advanced crystallographic software and refinement techniques are required to model these phenomena accurately, often involving the assignment of partial occupancies to the disordered atoms to achieve a chemically sensible and crystallographically sound structural model. doi.org

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are essential for characterizing the functional groups and electronic properties of a molecule. Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of chemical bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions between molecular orbitals.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule. nih.govsemanticscholar.org

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: The benzimidazole N-H group gives rise to a characteristic broad absorption band in the region of 3200-3400 cm⁻¹. nih.govorientjchem.org This broadening is often indicative of hydrogen bonding in the solid state.

C-H Stretch: Aromatic C-H stretching vibrations from the benzimidazole ring typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and piperidine groups are observed in the 2850-2960 cm⁻¹ region. rsc.org

C=N and C=C Stretch: The stretching vibrations of the C=N bond within the imidazole (B134444) ring and the C=C bonds of the benzene ring result in a series of sharp absorption bands in the 1450-1620 cm⁻¹ range. nih.gov These bands are characteristic of the benzimidazole core structure.

C-N Stretch: The C-N stretching vibrations, involving the bonds within the piperidine and benzimidazole rings, are typically found in the 1200-1350 cm⁻¹ region.

C-H Bend: Out-of-plane C-H bending vibrations of the substituted benzene ring give rise to strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Benzimidazole N-H | Stretching | 3200 - 3400 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl, Piperidine) | Stretching | 2850 - 2960 |

| C=N / C=C (Aromatic) | Stretching | 1450 - 1620 |

| C-N | Stretching | 1200 - 1350 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole system constitutes the primary chromophore in this compound, responsible for its absorption of UV radiation. semanticscholar.org

The UV-Vis spectrum of benzimidazole derivatives typically displays two main absorption bands. researchgate.net

An intense absorption band is generally observed at lower wavelengths (around 240-250 nm), which is attributed to a π→π* electronic transition within the conjugated benzene ring system.

A second, often broader, band appears at higher wavelengths (around 270-290 nm). This band is also assigned to a π→π* transition but is more characteristic of the entire conjugated benzimidazole system. semanticscholar.org

The specific positions (λmax) and intensities of these bands can be influenced by the substituents on the benzimidazole core. The methyl and piperidinyl groups are auxochromes that can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted benzimidazole parent compound.

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π→π | Benzene Ring | ~240 - 250 |

| π→π | Benzimidazole System | ~270 - 290 |

Mechanistic Elucidation of Chemical Transformations Involving 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole

Detailed Reaction Mechanisms for Benzimidazole (B57391) Ring Formation

The construction of the benzimidazole core of 7-Methyl-2-piperidin-4-yl-1H-benzimidazole is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. ijariie.comresearchgate.net The Phillips condensation reaction is a widely utilized and classic method for this transformation, involving the reaction of an ortho-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating. adichemistry.comcolab.ws For the synthesis of this compound, the specific reactants are 3,4-diaminotoluene (B134574) and piperidine-4-carboxylic acid.

The mechanism of the Phillips reaction proceeds through several key steps:

Activation of the Carboxylic Acid: In the presence of a strong acid catalyst, such as hydrochloric acid (HCl), the carbonyl oxygen of piperidine-4-carboxylic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Initial Nucleophilic Attack: One of the amino groups of 3,4-diaminotoluene, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Formation of N-Acyl Intermediate: The tetrahedral intermediate is unstable and collapses, eliminating a molecule of water to form an N-acylated o-phenylenediamine intermediate, specifically N-(4-amino-2-methylphenyl)piperidine-4-carboxamide. adichemistry.com

Intramolecular Cyclization: The remaining free amino group on the benzene (B151609) ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the amide group. This step is often the rate-determining step and is facilitated by heating.

Dehydration: The resulting cyclic intermediate undergoes dehydration, eliminating a second molecule of water, to form the stable, aromatic imidazole (B134444) ring. This final step yields the this compound product.

Table 1: Overview of Benzimidazole Synthesis Methods This table is interactive. You can sort and filter the data.

| Method | Reactants | Conditions | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Phillips Condensation | o-phenylenediamine, Carboxylic Acid | Acid catalyst (e.g., HCl), Heat | Acylation followed by intramolecular cyclization and dehydration | adichemistry.com, colab.ws, researchgate.net |

| Weidenhagen Reaction | o-phenylenediamine, Aldehyde | Oxidative conditions | Formation of a Schiff base intermediate followed by cyclization and oxidation | researchgate.net |

| Reaction with Orthoesters | o-phenylenediamine, Orthoester | Lewis acid catalyst (e.g., ZrCl4) | Formation of an imidate intermediate followed by cyclization | ijariie.com, researchgate.net |

| From 2-Nitroanilines | 2-Nitroaniline derivative, Formic Acid | Reducing agent (e.g., Fe powder) | Reduction of nitro group to amine, followed by cyclization with the C1 source | organic-chemistry.org |

Mechanistic Pathways of N-Alkylation and Acylation Reactions

The benzimidazole ring of this compound contains a secondary amine (N-H) in the imidazole moiety, which can undergo N-alkylation and N-acylation reactions. Due to tautomerism, the hydrogen atom can be located on either nitrogen (N-1 or N-3). In the case of asymmetrically substituted benzimidazoles like this compound, this can lead to the formation of two regioisomeric products (alkylation at N-1 or N-3), although steric or electronic factors can favor one over the other.

N-Alkylation Mechanism: The N-alkylation of benzimidazoles generally proceeds via a nucleophilic substitution reaction. researchgate.net The mechanism involves two primary steps:

Deprotonation: The benzimidazole N-H is weakly acidic and can be deprotonated by a suitable base to form a benzimidazolate anion. This anion is a more potent nucleophile than the neutral benzimidazole. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). researchgate.net

Nucleophilic Attack: The resulting benzimidazolate anion attacks an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or dimethyl sulfate. researchgate.net This is typically an SN2 reaction, where the anion displaces the leaving group on the alkylating agent, forming a new N-C bond.

The choice of solvent and base can influence the reaction rate and yield. lookchem.com For instance, the use of sodium dodecyl sulphate (SDS) in an aqueous alkaline system has been developed as a sustainable method that can enhance reaction rates by mitigating solubility issues. researchgate.netlookchem.com Under certain conditions, such as with an excess of a reactive alkyl halide at elevated temperatures, N-alkylation can induce the opening of the imidazole ring. lookchem.com

N-Acylation Mechanism: N-acylation follows a similar mechanistic pathway, known as nucleophilic acyl substitution.

Nucleophilic Attack: The nitrogen atom of the imidazole ring attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or acid anhydride).

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Leaving Group: This intermediate collapses, reforming the carbonyl double bond and eliminating a leaving group (e.g., chloride ion), resulting in the N-acylated benzimidazole.

Table 2: Reagents for N-Alkylation of Benzimidazoles This table is interactive. You can sort and filter the data.

| Reagent Type | Examples | Base Often Used | Reference |

|---|---|---|---|

| Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromide | NaH, K2CO3, Cs2CO3 | researchgate.net |

| Sulfates | Dimethyl sulfate, Diethyl sulfate | K2CO3, NaOH | researchgate.net |

| MBH Alcohols/Acetates | Morita–Baylis–Hillman adducts | None (direct substitution) or DABCO | beilstein-journals.org |

| Ketonic Mannich Bases | 3-(Dimethylamino)-1-phenylpropan-1-one | None (transamination) | researchgate.net |

Elucidation of Catalyst-Mediated Reaction Mechanisms

Catalysts play a crucial role in the synthesis of the benzimidazole ring, enabling milder reaction conditions, shorter reaction times, and higher yields.

Acid Catalysis in Ring Formation: As detailed in section 5.1, Brønsted acids like HCl are fundamental to the Phillips condensation. researchgate.netadichemistry.com The acid protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack. It also facilitates the two dehydration steps required to form the aromatic ring.

Lewis acids are also highly effective catalysts for benzimidazole synthesis, particularly when condensing o-phenylenediamines with orthoesters. ijariie.comresearchgate.net Catalysts such as Zirconium tetrachloride (ZrCl4), Tin(IV) chloride (SnCl4), and Titanium tetrachloride (TiCl4) have demonstrated high catalytic activity. researchgate.net The mechanism involves the Lewis acid coordinating to a leaving group of the orthoester, promoting the formation of a highly electrophilic intermediate that is readily attacked by the o-phenylenediamine. This is followed by cyclization and elimination to yield the benzimidazole.

Metal Catalyst Mechanisms: Transition metal catalysts are also employed in benzimidazole synthesis. Copper(I)-catalyzed intramolecular Ullmann N-arylation represents a different approach to forming the benzimidazole ring system from a pre-functionalized precursor. rsc.org Although the precise intermediates and the role of ancillary ligands are still under investigation, the proposed mechanism generally involves the oxidative addition of an aryl halide to a Cu(I) species, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. rsc.org

Table 3: Catalysts in Benzimidazole Synthesis This table is interactive. You can sort and filter the data.

| Catalyst Type | Examples | Reaction Type | Role of Catalyst | Reference |

|---|---|---|---|---|

| Brønsted Acid | HCl, Acetic Acid | Condensation | Activates carbonyl, facilitates dehydration | researchgate.net |

| Lewis Acid | ZrCl4, SnCl4·5H2O, TiCl4 | Condensation | Activates orthoester/carboxylic acid | researchgate.net |

| Organocatalyst | L-Proline | Condensation | Activates reactants via iminium/enamine intermediates | ijrar.org |

| Transition Metal | Copper(I) complexes | Intramolecular N-arylation | Catalyzes C-N bond formation | rsc.org |

| Heterogeneous | Alumina, Silica gel, Zeolite HY | Condensation | Provides acidic sites, acts as solid support | ijariie.com, researchgate.net |

Stereochemical Control Mechanisms in Asymmetric Synthesis

While this compound itself is not chiral, stereochemical considerations are paramount when synthesizing derivatives with stereocenters or when using benzimidazole scaffolds in asymmetric catalysis.

Substrate-Controlled Synthesis: Stereochemical control can be achieved by using enantiomerically pure starting materials. For instance, if a chiral carboxylic acid is used in the Phillips condensation with 3,4-diaminotoluene, the resulting benzimidazole will be chiral, with the stereochemistry dictated by the starting material. This is a substrate-controlled mechanism where the existing chirality directs the formation of subsequent stereocenters.

Catalyst-Controlled Synthesis: Asymmetric catalysis provides a more versatile route to enantiomerically enriched benzimidazoles. This involves using a chiral catalyst to control the stereochemical outcome of a reaction that creates a new stereocenter. For example, chiral benzimidazole-derived phosphoric acids have been developed as effective Brønsted acid catalysts for asymmetric reactions. researchgate.net These catalysts create a chiral environment around the reactants, favoring one transition state over its diastereomeric counterpart, thus leading to an excess of one enantiomer in the product.

Conformational Stereochemistry: Beyond chirality, stereochemistry also encompasses the spatial arrangement of atoms, including conformational isomers (conformers). In flexible derivatives, such as N-acylhydrazones of benzimidazoles, different conformers can exist due to restricted rotation around single bonds, such as the amide C-N bond. researchgate.netfigshare.com These conformers, often designated as synperiplanar and antiperiplanar, can coexist in solution and may be identified and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The relative stability of these conformers can be influenced by steric hindrance, hydrogen bonding, and solvent effects, which are important considerations in drug design and molecular recognition.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Methyl 2 Piperidin 4 Yl 1h Benzimidazole Analogues

Impact of Substituents on the Benzimidazole (B57391) Ring and Piperidine (B6355638) Moiety

The strategic placement of substituents on both the benzimidazole core and the piperidine moiety is crucial for modulating the pharmacological profile of this class of compounds. Research has demonstrated that minor structural modifications can lead to significant changes in target binding, efficacy, and pharmacokinetic properties.

Positional Effects of Methyl Substitution on the Benzimidazole Core

The position of the methyl group on the benzimidazole scaffold significantly influences biological activity. While the 7-methyl substitution is a defining feature of the parent compound, studies on related benzimidazoles indicate that the substitution pattern across the benzene (B151609) ring is a critical determinant of potency. For certain biological targets, such as anthelmintics, it has been observed that the 1-, 4-, and 7-positions of the benzimidazole ring should remain unsubstituted for optimal activity. chemijournal.com

Conversely, for other activities, substitutions at the C5 and C6 positions have been shown to greatly influence the compound's effects. nih.gov For instance, in a series of anti-inflammatory benzimidazoles, a methyl group at the C5 position showed only moderate inhibitory action. nih.gov The introduction of methyl and methoxy (B1213986) groups into the benzene ring of dabigatran, a drug with a benzimidazole core, was found to enhance its activity and bioavailability. researchgate.net These findings underscore that the optimal position for methyl substitution is highly dependent on the specific biological target and the desired therapeutic outcome.

Table 1: Effect of Benzimidazole Core Substitution on Biological Activity

| Position of Substitution | Observed Effect | Target/Activity |

|---|---|---|

| N1 | Substitution generally leads to a loss of activity. chemijournal.comnih.gov | Anthelmintic, General Chemotherapeutic |

| C2 | A key position for attaching other moieties (like piperidine) that influence activity. nih.govresearchgate.net | Various |

| C4 & C7 | Often preferred to be unsubstituted for certain activities. chemijournal.com | Anthelmintic |

Influence of Piperidine Ring Substitutions on Target Binding

Modifications to the piperidine ring, which is attached at the C2 position of the benzimidazole, are pivotal for fine-tuning target interactions. The piperidine moiety often serves as a key linker or pharmacophoric element, and its substitution pattern can directly impact binding affinity and selectivity.

In the development of renin inhibitors, for example, the optimization of 3,5-disubstituted piperidine rings within benzimidazole derivatives was critical for improving the pharmacokinetic profile while maintaining potent inhibitory activity. nih.gov Similarly, structure-activity relationship studies on histamine (B1213489) H3 antagonists led to the identification of potent compounds by optimizing substituents on a piperidinylcarbonyl-piperidine scaffold attached to a benzimidazole core. nih.gov Research into novel anti-inflammatory agents based on the 2-(piperidin-4-yl)-1H-benzo[d]imidazole structure also demonstrated that modifications on the piperidine nitrogen significantly altered inhibitory activity against NO and TNF-α production. nih.gov These studies highlight that the piperidine ring is not merely a structural linker but an active participant in molecular recognition at the target site.

Role of Bridging Linkers and Heterocyclic Conjugation

The introduction of conformational constraints through bridging linkers or the conjugation of additional heterocyclic systems represents an advanced design strategy to enhance affinity and modulate physicochemical properties.

Creating bridged piperidine analogues, such as 2-azanorbornane derivatives, can increase the rigidity of the molecule. nih.gov This rigidity can lock the molecule into a more favorable conformation for receptor binding, potentially increasing potency. nih.gov Furthermore, bridged systems can enhance drug-like properties by increasing the molecule's three-dimensionality (sp³ character) and sometimes lowering lipophilicity. nih.gov

Conjugating other heterocyclic rings to the benzimidazole-piperidine scaffold can also yield compounds with novel or improved activities. For instance, creating hybrid molecules that incorporate a piperazine (B1678402) moiety has been explored to design potent urease inhibitors, leveraging the known activity of both the benzimidazole and piperazine scaffolds. nih.gov The reaction of 2-chloro-1H-benzo[d]imidazole with various amines to attach other heterocyclic systems, like pyridine (B92270), is a common strategy to explore new chemical space and identify compounds with enhanced biological profiles. derpharmachemica.com

Rational Design Strategies for Enhanced Biological Potency and Selectivity